molecular formula C11H20O3 B1626497 3-Nonanon-1-yl acetate CAS No. 7779-54-6

3-Nonanon-1-yl acetate

Cat. No. B1626497
CAS RN: 7779-54-6
M. Wt: 200.27 g/mol
InChI Key: SIDKXKCKKVBGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nonanon-1-yl acetate belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. 3-Nonanon-1-yl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Nonanon-1-yl acetate has been primarily detected in urine. Within the cell, 3-nonanon-1-yl acetate is primarily located in the cytoplasm and membrane (predicted from logP). 3-Nonanon-1-yl acetate has a floral, fruity, and mignonette taste.

Scientific Research Applications

Corrosion Inhibition

3-Nonanon-1-yl acetate's derivatives have been explored for their corrosion inhibitory properties. For instance, amino acids based corrosion inhibitors, which include variants of this compound, have been synthesized and shown to significantly inhibit corrosion in mild steel. The inhibitors increased polarization resistance and decreased charge transfer resistance due to their adsorption on the metal surface, following Langmuir adsorption isotherm. This application is particularly relevant in industries dealing with metal preservation and maintenance (Srivastava et al., 2017).

Flavor and Fragrance Industry

The compound and its analogs have been studied for their applications in the flavor and fragrance industry. For example, cis-3-hexen-1-yl acetate, a similar compound, has been widely used in the food industry due to its fruity odor and is considered a significant model for a flavor compound with natural green notes. The optimization of its biosynthesis through lipase-catalyzed reactions in specific solvents has been a subject of research, indicating its importance in food flavoring and fragrance (Chiang, Chang, & Shieh, 2003).

Synthesis of Chemical Compounds

The structure of 3-Nonanon-1-yl acetate and its related compounds has been fundamental in synthesizing various chemical compounds. Studies have shown that these compounds can be used as intermediates or reactants in the synthesis of diverse chemical structures, indicating their versatility in chemical synthesis and potential applications in pharmaceuticals and materials science. This includes the synthesis of novel compounds with potential for biological activities (Sun et al., 2009).

Catalysis and Green Chemistry

3-Nonanon-1-yl acetate derivatives have been used in catalysis, particularly in green chemistry applications. For instance, the synthesis of cis-3-hexen-1-yl acetate via transesterification over specific catalysts has been researched for its efficiency and environmental impact. This highlights the compound's role in facilitating more sustainable and environmentally friendly chemical processes (Xiaoshuan et al., 2013).

properties

CAS RN

7779-54-6

Product Name

3-Nonanon-1-yl acetate

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

3-oxononyl acetate

InChI

InChI=1S/C11H20O3/c1-3-4-5-6-7-11(13)8-9-14-10(2)12/h3-9H2,1-2H3

InChI Key

SIDKXKCKKVBGMY-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)CCOC(=O)C

Canonical SMILES

CCCCCCC(=O)CCOC(=O)C

Other CAS RN

7779-54-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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